2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound characterized by its thieno[2,3-d]pyrimidin core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. One common approach is to start with a suitable thieno[2,3-d]pyrimidin derivative and introduce the allyl and ethyl groups through a series of reactions, including alkylation and acylation[_{{{CITATION{{{_2{2- {2- (3-ALLYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO [2,3-D]PYRIMIDIN ...
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thieno[2,3-d]pyrimidin core can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be used to modify the double bond in the allyl group.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the thieno[2,3-d]pyrimidin core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable leaving groups, are used in substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced allyl derivatives.
Substitution: : Various substituted thieno[2,3-d]pyrimidin derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : Potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the allyl and ethyl groups on the thieno[2,3-d]pyrimidin core Similar compounds might include other thieno[2,3-d]pyrimidin derivatives with different substituents
List of Similar Compounds
2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl-1H-isoindole-1,3(2H)-dione
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-4-9-23-19(25)16-11-15(5-2)27-18(16)22-20(23)26-12-17(24)21-14-8-6-7-13(3)10-14/h4,6-8,10-11H,1,5,9,12H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKORVXWWMWCDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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